molecular formula C7H7Cl3N4 B8552366 4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No. B8552366
M. Wt: 253.5 g/mol
InChI Key: BCJYFPFJGKKBIM-UHFFFAOYSA-N
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Patent
US04515626

Procedure details

71.2 g of 2-cyclopropyl-4,6-bis-trichloromethyl-1,3,5-triazine are dissolved in 70 ml of tetrahydrofuran, and at room temperature are added, with stirring, 300 ml of a concentrated aqueous ammonia solution. The reaction mixture is stirred for 30 minutes; it is then diluted with water, and the formed emulsion is extracted with ether. The ether phases are collected, dried, filtered and subsequently concentrated by evaporation. The residue crystallises and there remain 48 g of the crystalline title product, m.p. 111°-114° C.
Name
2-cyclopropyl-4,6-bis-trichloromethyl-1,3,5-triazine
Quantity
71.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]([Cl:13])([Cl:12])[Cl:11])[N:7]=[C:6](C(Cl)(Cl)Cl)[N:5]=2)[CH2:3][CH2:2]1.[NH3:18]>O1CCCC1.O>[NH2:18][C:6]1[N:5]=[C:4]([CH:1]2[CH2:2][CH2:3]2)[N:9]=[C:8]([C:10]([Cl:13])([Cl:12])[Cl:11])[N:7]=1

Inputs

Step One
Name
2-cyclopropyl-4,6-bis-trichloromethyl-1,3,5-triazine
Quantity
71.2 g
Type
reactant
Smiles
C1(CC1)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
at room temperature are added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the formed emulsion is extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether phases are collected
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue crystallises

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)C1CC1)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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